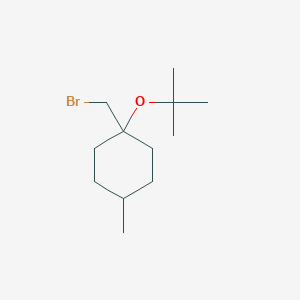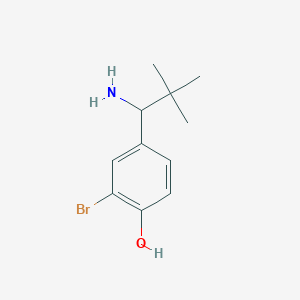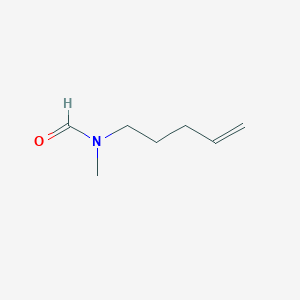![molecular formula C12H13BrN2 B15273231 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile: is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . It is primarily used for research purposes and is known for its unique structure, which includes a bromine atom, a nitrile group, and a cyclopropylethylamino group attached to a benzene ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the following steps:
Amination: The attachment of the cyclopropylethylamino group to the benzene ring.
Nitrile Formation:
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The bromine and nitrile groups can participate in various chemical interactions, while the cyclopropylethylamino group can influence the compound’s binding affinity and selectivity. These interactions can modulate biological pathways and lead to specific effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-[(1-cyclopropylethyl)carbamoyl]benzonitrile
- 3-Bromo-4-[(1-cyclopropylethyl)amino]benzamide
- 3-Bromo-4-[(1-cyclopropylethyl)amino]benzaldehyde
Uniqueness
3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C12H13BrN2 |
|---|---|
Poids moléculaire |
265.15 g/mol |
Nom IUPAC |
3-bromo-4-(1-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H13BrN2/c1-8(10-3-4-10)15-12-5-2-9(7-14)6-11(12)13/h2,5-6,8,10,15H,3-4H2,1H3 |
Clé InChI |
HEYPBEDLSCODAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CC1)NC2=C(C=C(C=C2)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


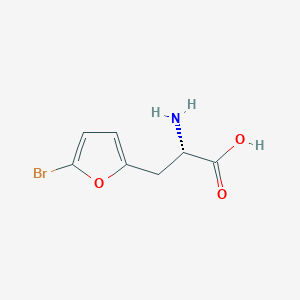
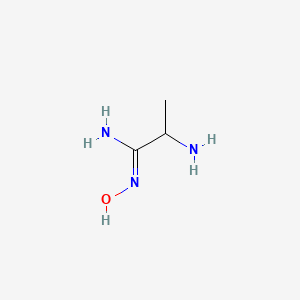
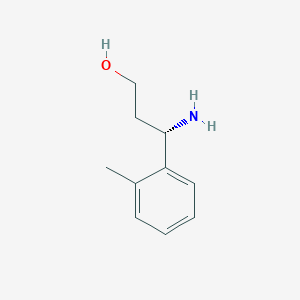
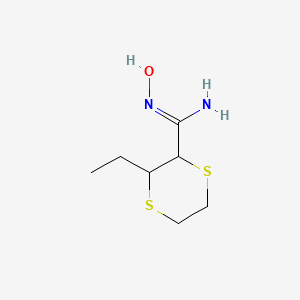

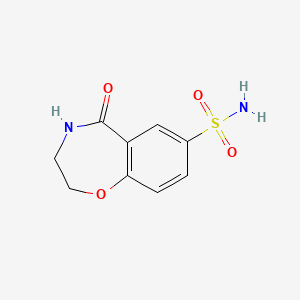
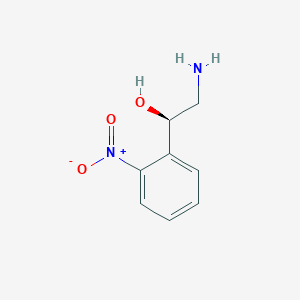
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
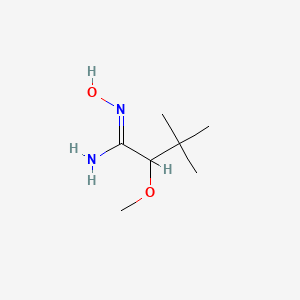
amine](/img/structure/B15273204.png)

